(Z)-2-(2-chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
Description
The compound (Z)-2-(2-chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one belongs to the benzofuran-3(2H)-one class, characterized by a fused bicyclic core with a ketone group at position 3. Key structural features include:
- 2-Chlorobenzylidene group: A chlorinated aromatic substituent at position 2, providing electron-withdrawing effects and enhancing hydrophobic interactions.
- 6-Hydroxy group: A hydrogen-bond donor critical for molecular interactions.
This structural arrangement suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where electronic and steric properties are pivotal.
Properties
IUPAC Name |
(2Z)-2-[(2-chlorophenyl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-3-22(4-2)12-15-17(23)10-9-14-19(24)18(25-20(14)15)11-13-7-5-6-8-16(13)21/h5-11,23H,3-4,12H2,1-2H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJRGLWTYDCXJU-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3Cl)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3Cl)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2-chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one, a benzofuran derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This compound's structure suggests a significant interaction with biological systems, making it a candidate for further investigation.
Chemical Structure
The compound features a benzofuran core with several substituents that may influence its biological activity. The presence of the diethylamino group and the chlorobenzylidene moiety are particularly noteworthy for their potential roles in modulating pharmacological effects.
Biological Activity Overview
Research indicates that benzofuran derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated that benzofuran derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this one have shown promising results against leukemia (K562) and solid tumors such as non-small cell lung cancer and ovarian cancer .
- Antimicrobial Properties : Some derivatives exhibit antibacterial activity against both standard and clinical strains, suggesting potential applications in treating infections .
- Antioxidant Effects : The ability to scavenge reactive oxygen species (ROS) has been noted in related compounds, which may contribute to their protective effects in cellular systems .
Anticancer Studies
A comprehensive evaluation of the anticancer properties of benzofuran derivatives revealed that modifications in the structure significantly impact their efficacy. For example, in vitro studies indicated that certain compounds could induce apoptosis in cancer cells through mechanisms involving ROS generation and mitochondrial dysfunction. Specifically:
- Caspase Activation : The activation of caspases 3 and 7 was observed following treatment with related benzofuran compounds, indicating a pathway for inducing programmed cell death. In one study, compound exposure led to a 2.31-fold increase in caspase activity after 48 hours .
| Compound | Cell Line | Inhibition Rate (%) |
|---|---|---|
| Compound 6 | K562 | 13% reduction in cell viability |
| Compound 8 | K562 | 27% increase in caspase activity after 12 hours |
Antimicrobial Activity
The antimicrobial potential of benzofuran derivatives was assessed using standard methods against various bacterial strains. Results indicated that these compounds could effectively inhibit bacterial growth, although specific data for this compound is limited.
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study evaluated the effects of several benzofuran derivatives on K562 leukemia cells. The results showed varying degrees of cytotoxicity, with some compounds demonstrating significant inhibition rates (up to 80% against certain cell lines) at specific concentrations .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could disrupt mitochondrial function and increase intracellular ROS levels, leading to apoptosis. This was corroborated by increased levels of hydrogen peroxide and subsequent caspase activation .
Comparison with Similar Compounds
Variations in Benzylidene Substituents
The benzylidene group at position 2 significantly influences electronic and steric properties. Key comparisons include:
Key Insights :
Modifications in Amino Groups
The amino group at position 7 affects solubility, basicity, and steric bulk:
Key Insights :
- Diethylamino (target) vs.
- Bis(2-methoxyethyl)amino (): Polar methoxy groups improve solubility but may limit blood-brain barrier penetration .
Hydroxyl Group and Core Stability
All analogs retain the 6-hydroxy group, crucial for hydrogen bonding. However, substituent positions on the benzofuran core influence stability:
- Nitro or cyano groups (e.g., -cyano): Introduce strong electron-withdrawing effects, altering redox properties .
Q & A
Q. What are the key synthetic routes for (Z)-2-(2-chlorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one?
The compound is synthesized via multi-step organic reactions, often starting with condensation of a benzofuran precursor (e.g., 6-hydroxybenzofuran-3(2H)-one) with 2-chlorobenzaldehyde under basic conditions (e.g., NaOH or K₂CO₃ in ethanol/methanol). The diethylamino-methyl group is introduced through nucleophilic substitution or Mannich-type reactions, requiring precise control of pH and temperature to avoid side products. Key intermediates are purified via column chromatography, and yields are optimized using catalysts like p-toluenesulfonic acid .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the Z-configuration of the benzylidene group and the substitution pattern. Infrared (IR) spectroscopy confirms functional groups (e.g., hydroxyl at ~3200 cm⁻¹, carbonyl at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Thin-layer chromatography (TLC) is used for real-time reaction monitoring .
Q. How do the compound’s functional groups influence its chemical reactivity?
The hydroxyl group at position 6 participates in hydrogen bonding and redox reactions, while the diethylamino-methyl group enhances solubility in polar solvents and enables pH-dependent protonation. The benzylidene moiety (Z-configuration) contributes to π-π stacking interactions, critical for biological targeting. The ketone at position 3 is reactive toward nucleophiles, enabling derivatization for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis efficiency?
Design of Experiments (DoE) methodologies are recommended to evaluate variables like solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst loading. For example, using microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating. Kinetic studies via in-situ IR or HPLC-MS help identify rate-limiting steps, such as imine formation during benzylidene condensation .
Q. What methodologies are used to elucidate the compound’s mechanism of action in biological systems?
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins (e.g., kinases or receptors).
- Cellular models : ROS generation and mitochondrial membrane potential assays (JC-1 staining) assess apoptosis induction in cancer cell lines .
- Molecular docking : Computational models (AutoDock Vina) predict binding poses to active sites, validated by mutagenesis studies .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., anticancer activity) may arise from assay conditions (e.g., serum concentration, cell passage number). Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) are recommended. Meta-analyses of dose-response curves and Hill slopes can distinguish specific vs. off-target effects .
Q. What strategies are effective for SAR studies of this compound?
- Substituent variation : Replace the 2-chlorobenzylidene group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to modulate electronic effects.
- Scaffold hopping : Synthesize aurone or coumarin analogs to compare bioactivity profiles.
- Prodrug design : Esterify the hydroxyl group to improve bioavailability, followed by enzymatic hydrolysis studies in plasma .
Q. What analytical challenges arise in quantifying degradation products?
Degradation under acidic/alkaline conditions generates impurities like dehydroxylated benzofurans or hydrolyzed esters. Stability-indicating HPLC methods with photodiode array (PDA) detection at 254 nm and 280 nm are used. Forced degradation studies (40°C/75% RH for 4 weeks) identify major degradants, characterized via LC-MS/MS .
Q. How can researchers assess the compound’s stability in physiological buffers?
- pH stability : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.
- Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .
Q. What computational tools predict the compound’s ADMET properties?
SwissADME predicts moderate bioavailability (LogP ~3.2) and blood-brain barrier penetration. ProTox-II flags potential hepatotoxicity (e.g., CYP3A4 inhibition), which is validated using primary hepatocyte models. Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
